N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
Description
This compound features a morpholine sulfonyl group attached to a phenyl ring, linked via an acetamide bridge to a 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in inflammation or viral infections.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(13-22-16-3-1-2-4-17(16)28-19(22)24)20-14-5-7-15(8-6-14)29(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFLVCEYPVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Acetamide Linkage: The benzoxazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Attachment of the Morpholine Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(Morpholine-4-Sulfonyl)Phenyl]-2-(2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-Yl)Acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The morpholine sulfonyl group may enhance the compound's ability to interact with biological targets associated with tumor growth and proliferation.
- Antiviral Properties : The compound has shown promise in preliminary studies as a potential antiviral agent. Its mechanism may involve inhibiting viral replication by targeting specific viral enzymes or receptors.
Biological Research
The compound is utilized in biological studies to explore its interactions with cellular pathways:
- Enzyme Inhibition Studies : It can serve as a lead compound for developing inhibitors against specific enzymes involved in disease processes. For instance, its interaction with kinases or proteases could provide insights into new treatment modalities.
- Cell Signaling Pathway Modulation : Investigating how this compound affects various signaling pathways can reveal its potential role in regulating cellular functions such as apoptosis or inflammation.
Material Science
In addition to biological applications, this compound may be utilized in the development of new materials:
- Polymer Chemistry : The sulfonamide group can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study B | Antiviral Activity | Showed inhibition of viral replication in vitro, suggesting potential as an antiviral therapeutic. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoxazole moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Target Compound vs. N-(4-(Morpholinosulfonyl)Phenyl)-2-(Phenylamino)Acetamide (5i)
- Target Compound : Contains a benzoxazolone ring, which introduces rigidity and hydrogen-bonding sites via the oxo and NH groups.
- This may decrease binding affinity to targets requiring polar interactions .
Target Compound vs. 2-[(4-Methylphenyl)Sulfonyl]-N-(4-Morpholinophenyl)Acetamide (CAS 478064-97-0)
- CAS 478064-97-0: Features a methylphenyl sulfonyl group instead of morpholine sulfonyl. Molecular weight (374.45 g/mol) is lower than the target compound due to the absence of the benzoxazolone ring .
Target Compound vs. 2-((3Z)-3-{[(4-Methylphenyl)Sulfonyl]Hydrazono}-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl)-N-Phenylacetamide
- Compound: Incorporates a hydrazono-linked indole ring instead of benzoxazolone. The indole’s aromaticity and sulfonyl hydrazono group may confer distinct electronic properties, influencing redox activity or metal chelation .
Physicochemical Properties
Table 1: Key Physicochemical Data
*Estimated based on structural formula.
- Solubility : The morpholine sulfonyl group in the target compound and 5i enhances water solubility compared to methylphenyl sulfonyl derivatives (e.g., CAS 478064-97-0) .
- Thermal Stability : Benzoxazolone-containing compounds may exhibit higher melting points due to intermolecular hydrogen bonding, as seen in similar benzimidazole derivatives (e.g., decomposition at 98–102°C in ) .
Spectroscopic and Crystallographic Insights
- NMR Data: The target compound’s benzoxazolone NH and oxo groups would show distinct 1H-NMR shifts (e.g., δ ~10–12 ppm for NH and ~160–170 ppm for carbonyl in 13C-NMR), similar to benzimidazole sulfonamides in . Compound 5i’s phenylamino group displays characteristic aromatic proton splitting (δ ~6.5–7.5 ppm), absent in the target compound .
- Hydrogen Bonding: The benzoxazolone ring in the target compound likely forms stronger hydrogen-bonding networks compared to phenylamino or indole derivatives, as suggested by Etter’s graph-set analysis in .
Biological Activity
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine sulfonyl group, a phenyl group, and a benzoxazole moiety. Its molecular formula is , and it has a molecular weight of approximately 485.54 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Anticancer Activity : The compound has shown potential in modulating pathways involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells through the activation of caspase pathways .
Antiviral Activity
This compound has been explored for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by interfering with viral proteins or host cell pathways essential for virus propagation.
Anti-inflammatory Effects
The compound's structural components are associated with anti-inflammatory activity. It may modulate inflammatory cytokines and pathways, contributing to reduced inflammation in various models .
Inhibitory Activity on Acetylcholinesterase
In a recent study focusing on oxazolone derivatives, it was found that compounds structurally related to this compound exhibited varying degrees of inhibition against AChE. The percentage inhibition was significant at higher concentrations (300 µM), indicating potential use in treating cognitive disorders .
| Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |
|---|---|---|
| Compound 1 | 61.27 | 85.00 |
| Compound 2 | 48.97 | 78.00 |
| N-[4-(MORPHOLINE-4-SULFONYL)...] | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity evaluations have shown that this compound can significantly inhibit the growth of cancer cells in vitro. For example, it was noted that the presence of an acetic acid group enhances cytotoxic activity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[4-(morpholine-4-sulfonyl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, and how are they addressed?
- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the phenyl group and coupling with the benzoxazole-acetamide moiety. Critical challenges include:
- Coupling efficiency : Use of palladium catalysts (e.g., Pd/C) under inert atmospheres to facilitate cross-coupling reactions .
- Purity control : Purification via column chromatography or recrystallization to isolate intermediates and final products .
- Reaction optimization : Adjusting solvent systems (e.g., DMF or THF) and temperatures (60–100°C) to improve yields .
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Morpholine-SO₂Cl₂, DCM, RT | 65–75 | ≥90 |
| Coupling | Pd/C, THF, 80°C | 50–60 | ≥85 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze peaks for sulfonyl (δ 3.6–3.8 ppm, morpholine protons) and benzoxazole (δ 6.8–7.5 ppm, aromatic protons) groups .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 469.5 for [M+H]⁺) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the common chemical reactions this compound undergoes, and what products are formed?
- Reactions :
- Oxidation : Forms sulfone derivatives using KMnO₄/H₂SO₄ .
- Reduction : Converts carbonyl groups to alcohols with NaBH₄ .
- Substitution : Halogenation at the benzoxazole ring using NBS (N-bromosuccinimide) .
- Applications : Modified derivatives are screened for enhanced biological activity (e.g., antiviral or anticancer properties) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodology :
- Flow Chemistry : Continuous flow reactors reduce reaction times and enhance reproducibility (e.g., 20% yield increase vs. batch methods) .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to optimize temperature, catalyst loading, and solvent ratios .
- Automation : Robotic platforms for high-throughput screening of reaction conditions .
- Case Study : A 2021 study achieved 85% yield via flow chemistry by reducing side reactions .
Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory effects) be resolved?
- Methodology :
- Target Validation : Use CRISPR/Cas9 knockout models to confirm molecular targets (e.g., COX-2 for anti-inflammatory activity) .
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., IC₅₀ = 2–10 µM in HeLa vs. >50 µM in HEK293) .
- Comparative Studies : Benchmark against structural analogs (e.g., sulfonamide-containing benzoxazoles) to isolate structure-activity relationships .
Q. What computational approaches are suitable for predicting the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina (e.g., binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Data Contradiction Analysis
- Issue : Varying reported yields (50–75%) for the coupling step .
- Resolution :
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (e.g., PPh₃) to identify optimal systems.
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for reaction efficiency.
- Quality Control : Standardize starting material purity (≥95%) to minimize batch variability .
Key Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
